
2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperidine with a suitable alkylating agent. One common method involves the use of 2,2-diethylbutan-1-one as the starting material, which undergoes a nucleophilic substitution reaction with 4-phenylpiperidine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
4-Phenylpiperidine: Shares the piperidine ring and phenyl group but lacks the additional alkyl groups.
2,2-Diethylbutan-1-one: Similar alkyl structure but without the piperidine ring.
Uniqueness
2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one is unique due to its combination of a piperidine ring with a phenyl group and additional alkyl substituents. This structural complexity provides distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
88131-79-7 |
|---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,2-diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C19H29NO/c1-4-19(5-2,6-3)18(21)20-14-12-17(13-15-20)16-10-8-7-9-11-16/h7-11,17H,4-6,12-15H2,1-3H3 |
InChI Key |
ZKWQYZXBFYPKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(=O)N1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


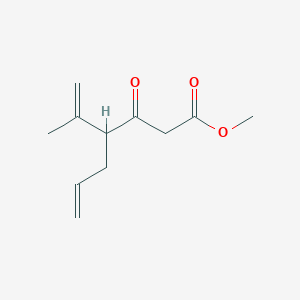
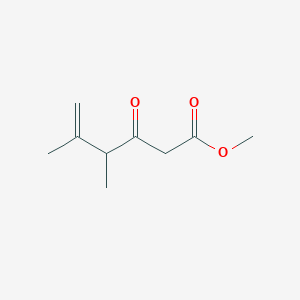
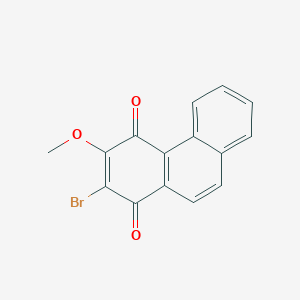
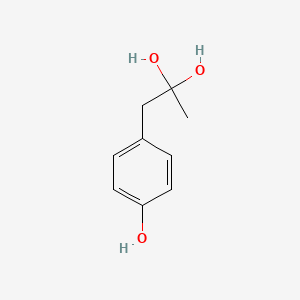
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
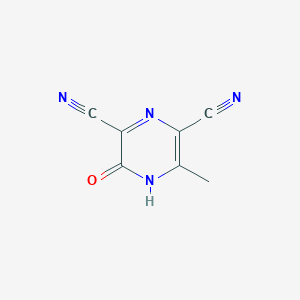

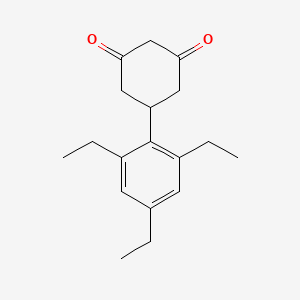
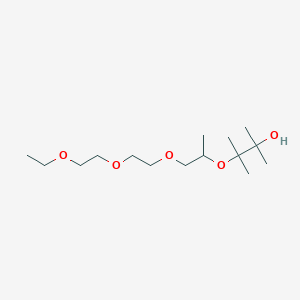
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
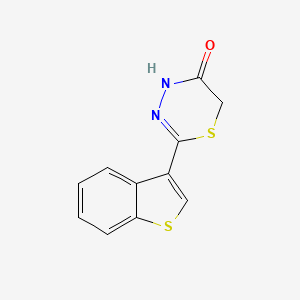

![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
